molecular formula C13H17N3O6S B5165341 ETHYL 4-(3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

ETHYL 4-(3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B5165341
M. Wt: 343.36 g/mol
InChI Key: DFEFNNJALKVPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a nitrobenzenesulfonyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 4-(3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can act as a scaffold, positioning the functional groups in the optimal orientation for interaction with the target molecules .

Comparison with Similar Compounds

  • 4-(3-Methoxyphenyl)piperazin-1-ium 4-(3-Methoxyphenyl)piperazine-1-carboxylate
  • Benzyl 4-(1H-pyrrole-2-carbonyl)piperazine-1-carboxylate

Comparison: ETHYL 4-(3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. The nitro group can undergo specific chemical transformations, making this compound versatile for various applications .

Properties

IUPAC Name

ethyl 4-(3-nitrophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-2-22-13(17)14-6-8-15(9-7-14)23(20,21)12-5-3-4-11(10-12)16(18)19/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEFNNJALKVPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.